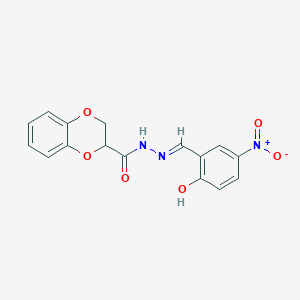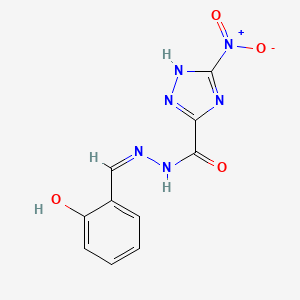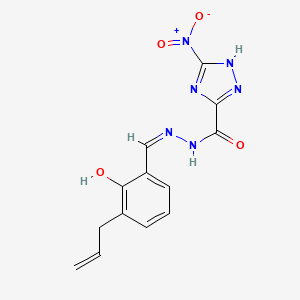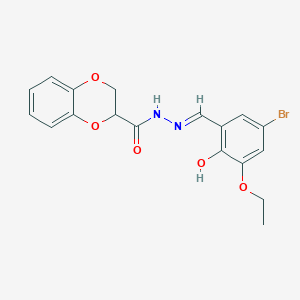
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “N’-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” has been described as having a molecular formula of C16H16N4O8, an average mass of 392.320 Da, and a monoisotopic mass of 392.096802 Da . The compound also has 12 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(2-Hydroxy-5-nitrobenzylidene)cytidine, include a density of 1.8±0.1 g/cm3, boiling point of 706.8±70.0 °C at 760 mmHg, and a flash point of 381.3±35.7 °C . It also has a molar refractivity of 90.0±0.5 cm3, a polar surface area of 181 Å2, and a molar volume of 223.0±7.0 cm3 .Mechanism of Action
A compound similar to “N’-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide”, known as (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene) propane hydrazide, has been studied for its effects on Pseudomonas aeruginosa quorum sensing related virulence factors . It was found that sub-minimum inhibitory concentrations of this compound showed significant inhibition of virulence factors including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-12-6-5-11(19(22)23)7-10(12)8-17-18-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15,20H,9H2,(H,18,21)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIOJCFYGWINJ-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[(2-phenylethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B3725215.png)
![5-(3-nitrobenzoyl)-6,8,9,10,11,14-hexahydro-7H-[1]benzothieno[3',2':5,6]pyrimido[1,2-b]isoquinolin-7-one](/img/structure/B3725237.png)
![diethyl 5-{2-[2-[(2,4-dimethylphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3725245.png)
![5-(2-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B3725246.png)
![1-naphthaldehyde [5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725256.png)
![1-naphthaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725262.png)
![N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide](/img/structure/B3725273.png)

![N'-(2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3725284.png)

![N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B3725291.png)


